molecular formula C8H12N2O4S2 B181840 1,2-Bis(methanesulfonamido)benzene CAS No. 7596-80-7

1,2-Bis(methanesulfonamido)benzene

Cat. No. B181840
CAS RN: 7596-80-7
M. Wt: 264.3 g/mol
InChI Key: BYZJRLRCNOECEV-UHFFFAOYSA-N
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Description

1,2-Bis(methanesulfonamido)benzene, also known as N,N′-(1,2-Phenylene)dimethanesulfonamide, is a chemical compound with the molecular formula C8H12N2O4S2 .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(methanesulfonamido)benzene is C8H12N2O4S2. It has an average mass of 264.322 Da and a monoisotopic mass of 264.023834 Da .


Physical And Chemical Properties Analysis

1,2-Bis(methanesulfonamido)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 423.5±55.0 °C at 760 mmHg, and a flash point of 209.9±31.5 °C. It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Metal Complexes and Electronic Properties

    • 1,2-Bis(methanesulfonamido)benzene is used in synthesizing homoleptic ate complexes with metals like Iron(II), Cobalt(II), and Nickel(II). These complexes are notable for their intriguing redox properties and electronic structures. They exhibit large zero-field splittings (ZFS) and show potential as single-ion magnets, offering insights into their electronic/geometric structures and magnetic properties (Bamberger et al., 2021).
  • Hydrogen Bonding in Crystal Structures

    • The crystal structures of compounds involving 1,2-Bis(methanesulfonamido)benzene show various types of hydrogen bonds due to the conformational properties of the sulfonamide moiety. This aspect is crucial in understanding the structural dynamics and interactions within these molecules (Kato et al., 2006).
  • Use in Catalytic Reactions

    • Chiral bis-sulfoxide ligands derived from 1,2-Bis(methanesulfonamido)benzene have been used in Rhodium-catalyzed asymmetric reactions. These ligands facilitate high enantioselectivities in the addition of arylboronic acids to olefins, demonstrating the compound's utility in complex organic synthesis (Chen et al., 2010).
  • Magnetic Properties in Coordination Chemistry

    • Studies have shown that 1,2-Bis(methanesulfonamido)benzene, when used in coordination with Cobalt(II), exhibits significant anisotropy of magnetic susceptibility. This property is valuable in exploring its applications as a paramagnetic label for structural biology or as a contrast agent and temperature sensor in medical diagnostics (Pankratova et al., 2021).

Safety And Hazards

According to the safety data sheet, when handling 1,2-Bis(methanesulfonamido)benzene, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

In a study, 1,2-Bis(methanesulfonamido)benzene was used in the synthesis of a cobalt(II) complex, which exhibited the properties of a single-molecule magnet . This suggests potential applications in areas such as magnetic information storage, spintronics, and quantum information science .

properties

IUPAC Name

N-[2-(methanesulfonamido)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZJRLRCNOECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997319
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2-Bis(methanesulfonamido)benzene

CAS RN

7596-80-7
Record name NSC18794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
H Bamberger, U Albold, J Dubnická Midlíková… - Inorganic …, 2021 - ACS Publications
Metal complexes of 1,2-diamidobenzenes have been long studied because of their intriguing redox properties and electronic structures. We present here a series of such complexes …
Number of citations: 18 pubs.acs.org
Y Shen, H Ito, H Zhang, H Yamochi… - Journal of the …, 2021 - ACS Publications
Single-molecule magnets exhibit magnetic bistabililties at the molecular level, making them promising for molecule-based spintronics due to high magnetic densities. The incorporation …
Number of citations: 22 pubs.acs.org
Y Shen, G Cosquer, H Ito, DC Izuogu… - Angewandte …, 2020 - Wiley Online Library
The first three‐dimensional (3D) conductive single‐ion magnet (SIM), (TTF) 2 [Co(pdms) 2 ] (TTF=tetrathiafulvalene and H 2 pdms=1,2‐bis(methanesulfonamido)benzene), was …
Number of citations: 23 onlinelibrary.wiley.com
YA Pankratova, YV Nelyubina, VV Novikov… - Russian Journal of …, 2021 - Springer
The tetrahedral cobalt(II) complex [CoL 2 ](HNEt 3 ) 2 (I), where L is 1,2-bis(methanesulfonamido)benzene, exhibiting the properties of a single-molecule magnet is synthesized and …
Number of citations: 5 link.springer.com
Y Shen, H Ito, H Zhang, H Yamochi, S Katagiri… - Chemical …, 2020 - pubs.rsc.org
Single-molecule magnets (SMMs) show superparamagnetic behaviour below blocking temperature at the molecular scale, so they exhibit large magnetic density compared to the …
Number of citations: 13 pubs.rsc.org
T Long, J Yang, S Moorthy, D Shao… - Crystal Growth & …, 2023 - ACS Publications
Low-coordinate metallic ions have been well recognized for constructing good-performance single ion magnets (SIMs) due to their enhanced magnetic anisotropy; however, the …
Number of citations: 3 pubs.acs.org
Q Wan, M Wakizaka, N Funakoshi, Y Shen… - Journal of the …, 2023 - ACS Publications
Assembling conductive or magnetic heterostructures by bulk inorganic materials is important for making functional electronic or spintronic devices, such as semiconductive p-doped and …
Number of citations: 2 pubs.acs.org
D Hunger, S Suhr, V Bayer, U Albold, B Sarkar… - 2023 - chemrxiv.org
Molecular magnetic materials based on 1,2-diamidobenzenes are well known and have been intensively studied both experimentally and computationally. They feature interesting …
Number of citations: 2 chemrxiv.org
D Shao, S Moorthy, Y Zhou, ST Wu, JY Zhu… - Dalton …, 2022 - pubs.rsc.org
Precise control of the structures and magnetic properties of a molecular material constitutes an important challenge to realize tailor-made magnetic function. Herein, we report that the …
Number of citations: 12 pubs.rsc.org
Y Rechkemmer, FD Breitgoff, M Van Der Meer… - Nature …, 2016 - nature.com
Single-molecule magnets display magnetic bistability of molecular origin, which may one day be exploited in magnetic data storage devices. Recently it was realised that increasing the …
Number of citations: 408 www.nature.com

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